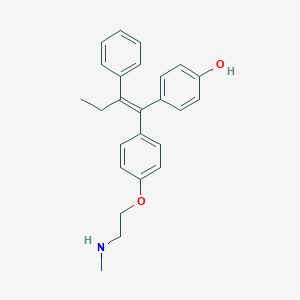

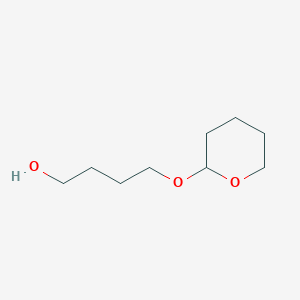

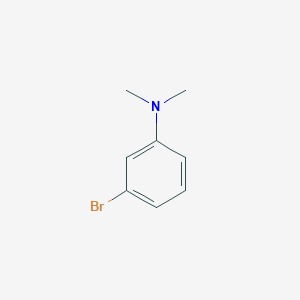

![molecular formula C5H5N5OS B018837 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 22288-77-3](/img/structure/B18837.png)

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one

Overview

Description

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one is a compound that has been studied for its potential biological applications . It is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one and similar compounds has been reported in the literature . For example, one study described the synthesis of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors .Molecular Structure Analysis

The molecular structure of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one can be analyzed using various spectroscopic techniques, including NMR and mass spectrometry . For instance, one study provided the 1H NMR, 13C NMR, and HRMS spectra of similar compounds .Chemical Reactions Analysis

The chemical reactions involving 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one can be influenced by various factors. For instance, one study found that the nitration reactions of a related compound varied depending on the concentration of nitric acid used .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one can be predicted using various computational methods. For example, in silico ADME profiling and physicochemical properties prediction can provide insights into its drug-like properties .Scientific Research Applications

Nitration Reactions

The compound is used in nitration reactions for the selective synthesis of novel, high performing nitramine-based materials . Concentrated nitric acid gives selectively N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while the fused ring nitrate salt and ring open nitrate salt are obtained using low concentrations of nitric acid .

Synthesis of Novel Derivatives

The compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-b]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3-d]pyrimidine derivatives incorporating isoindoline-1,3-dione group . These derivatives have a wide range of medicinal and biological properties .

Anticancer Efficacy

Some derivatives of the compound have shown anticancer efficacy against MCF-7, a breast cancer cell line . This suggests potential applications in the development of new anticancer drugs .

Detonation Properties

The compound and its derivatives have high calculated heats of formation and high crystal densities . Their detonation properties are superior compared with TNT , suggesting potential applications in the field of explosives .

Inhibitors of Chikungunya Virus Replication

Some derivatives of the compound have been identified as novel inhibitors of Chikungunya virus replication . This suggests potential applications in the development of new antiviral drugs .

Development of Pain Therapy Drugs

Thiazole analogs, which can be synthesized from the compound, act as fibrinogenic receptor antagonists with antithrombotic activity . They are involved in the development of pain therapy drugs .

properties

IUPAC Name |

2,5-diamino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAUZOMMNINGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176834 | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one | |

CAS RN |

22288-77-3 | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why were 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one synthesized and studied in relation to purine nucleoside phosphorylase (PNP)?

A: These compounds were designed as thio isosteres of 8-aminoguanine, a known inhibitor of PNP. [] Researchers aimed to investigate if these structural analogs, which cannot be substrates of PNP, could exhibit inhibitory activity against the enzyme.

Q2: What were the key findings regarding the inhibitory activity of 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one on PNP and their effect on T-cell cytotoxicity?

A: The research demonstrated that both compounds acted as weak inhibitors of PNP. [] Additionally, neither compound displayed cytotoxic effects on MOLT-4 T-cells in culture. [] This suggests that while structurally similar to 8-aminoguanine, these specific thio isosteres may not be potent enough to significantly impact PNP activity or induce T-cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

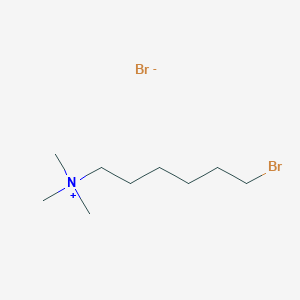

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)